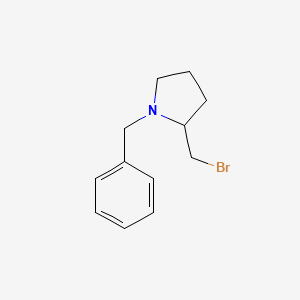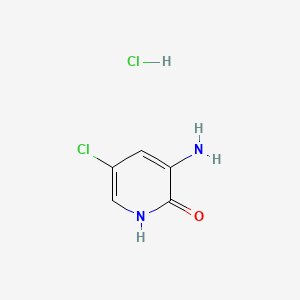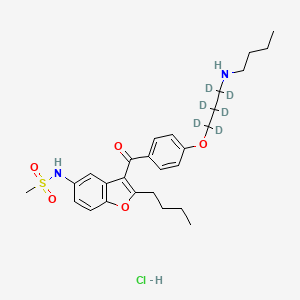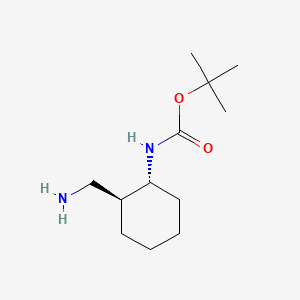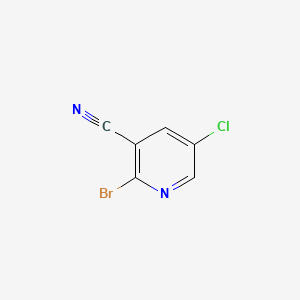
2-Bromo-5-chloropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-chloropyridine-3-carbonitrile is a useful research chemical . It is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields .
Synthesis Analysis
The synthesis of 2-Bromo-5-chloropyridine-3-carbonitrile can be achieved through different routes. One method involves the reaction of 2,6-dibromopyridine-3-carbaldehyde with sodium cyanide and chloramine-T in the presence of sodium methoxide. Another method involves the reaction of 2-chloronicotinonitrile with phosphorus pentachloride followed by hydrolysis .
Molecular Structure Analysis
The molecular formula of 2-Bromo-5-chloropyridine-3-carbonitrile is C6H2BrClN2 . The molecular weight is 217.45 .
Chemical Reactions Analysis
2-Bromo-5-chloropyridine-3-carbonitrile may be used in the preparation of various compounds. For instance, it can be used to prepare amino-2-chloropyridine via palladium-catalyzed amination . It can also be used to prepare 5-bromo-2-fluoropyridine via halogen-exchange reaction using anhydrous potassium fluoride .
Physical And Chemical Properties Analysis
2-Bromo-5-chloropyridine-3-carbonitrile is a solid substance . Its melting point is between 135-140 °C . The molecular weight of the compound is 217.45 .
Aplicaciones Científicas De Investigación
Computational Analysis and Molecular Structure
- Computational calculations have been used to understand the molecular structure and energy profiles of similar compounds, utilizing methods like DFT/B3LYP. These studies involve analyzing molecular electrostatic potential (MEP), frontier molecular orbital (FMO) energies, and various intra- and intermolecular interactions to predict reactivity and biological significance. For instance, one study provided a speculative assessment of a closely related molecule, indicating its potential in ligand-protein interactions and biological applications (Arulaabaranam et al., 2021).
Synthesis and Structural Analysis
- The synthesis and structural characterization of pyridine derivatives have been explored through various methods, including X-ray crystallography and spectroscopic techniques. These studies aim to understand the structural features and potential applications of these compounds in materials science and pharmaceutical development. For example, the synthesis, X-ray, and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile provided insights into its structural and optical properties (Jukić et al., 2010).
Antibacterial Activity
- Research into novel 4-pyrrolidin-3-cyanopyridine derivatives synthesized from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile has demonstrated significant antimicrobial activity against a range of bacterial strains. These studies highlight the potential of such compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).
Catalysis and Organic Synthesis
- The application of 2-Bromo-5-chloropyridine-3-carbonitrile in organic synthesis, particularly in catalyzed reactions such as selective amination, has been documented. These reactions are critical for constructing complex organic molecules with potential applications in drug development and materials science. For example, the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex has been reported (Ji et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-5-chloropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSKXYROHCSOBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857691 |
Source


|
| Record name | 2-Bromo-5-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloropyridine-3-carbonitrile | |
CAS RN |
1256823-81-0 |
Source


|
| Record name | 2-Bromo-5-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B571943.png)

![1-Bromo-2-[(butylsulfanyl)methyl]benzene](/img/structure/B571945.png)

